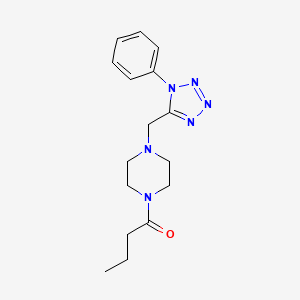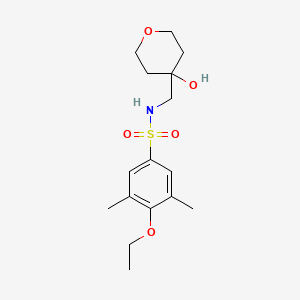
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine, also known as PNU-159682, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is involved in the synthesis of DNA and RNA. DHFR inhibitors have been used as anticancer and antimicrobial agents for many years. This compound has been shown to be a potent inhibitor of DHFR, with an IC50 value of 1.4 nM.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various preclinical models. In cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting folate metabolism. This compound has also been shown to inhibit the growth of Plasmodium falciparum by inhibiting DHFR.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine is its potency as a DHFR inhibitor. This makes it a useful tool for studying the role of DHFR in various biological processes. In addition, this compound has been shown to have good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent.
One of the limitations of this compound is its potential toxicity. DHFR inhibitors can cause toxicity by disrupting folate metabolism, which is essential for the production of new cells. In addition, this compound has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine. One area of interest is the development of this compound analogs with improved solubility and selectivity for DHFR. Another area of interest is the use of this compound as a tool for studying the role of DHFR in various biological processes, such as cancer cell growth and microbial infection. Finally, there is potential for further development of this compound as a therapeutic agent for cancer, tuberculosis, and malaria.
Synthesemethoden
The synthesis of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine involves the reaction of 4-nitrophenylhydrazine with 2,4,6-trichloropyrimidine in the presence of potassium carbonate. The resulting intermediate is then reacted with p-tolualdehyde in the presence of tetrahydrofuran to obtain the final product. The purity of the compound can be improved by recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including ovarian, lung, and breast cancer cells. In addition, it has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This compound has also been studied for its potential use in the treatment of malaria, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Eigenschaften
IUPAC Name |
4-N-(4-methylphenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-10-4-6-11(7-5-10)19-15-13(22(23)24)14(17)20-16(21-15)18-9-12-3-2-8-25-12/h4-7,12H,2-3,8-9H2,1H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQYPXFNFQCPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016882.png)
![7-(3-chloro-4-methylphenyl)-2-(tetrahydrofuran-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3016883.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016885.png)
![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)
![[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol](/img/structure/B3016891.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3016892.png)


![2-(4-ethylphenyl)-5-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016899.png)
![2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B3016903.png)